molecular formula C17H18O4 B180558 Ethyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 185033-64-1

Ethyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No.: B180558
CAS No.: 185033-64-1
M. Wt: 286.32 g/mol
InChI Key: NCMSHHQTVHPWPA-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzyloxy)-3-methoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(Benzyloxy)-3-methoxybenzoic acid+EthanolH2SO4Ethyl 4-(benzyloxy)-3-methoxybenzoate+Water\text{4-(Benzyloxy)-3-methoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-(Benzyloxy)-3-methoxybenzoic acid+EthanolH2​SO4​​Ethyl 4-(benzyloxy)-3-methoxybenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Sodium methoxide (NaOCH_3) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-methoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-(benzyloxy)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 3-methoxybenzoate: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The presence of both benzyloxy and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

ethyl 3-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)14-9-10-15(16(11-14)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMSHHQTVHPWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl bromide was reacted with ethyl vanillate using the conditions described in Example 1 to give ethyl 4-benzyloxy-3-methoxybenzoate in 97% yield m.p. 72°-74° C. Following the procedures described in the portion of Example 6 which is concerned with the preparation of starting materials the product so obtained was reacted with thiazol-2-yl-lithium and the resultant product was reacted with ethylmagnesium iodide to give the required starting material as an oil in 20% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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